5-Methoxy-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol
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Overview
Description
5-Methoxy-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the following steps:
Formation of the Boronic Acid Intermediate: This step involves the reaction of an aryl halide with a boronic acid derivative under palladium-catalyzed conditions.
Cyclization: The intermediate undergoes cyclization to form the oxaborole ring. This step often requires specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxaborole ring to other functional groups.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-Methoxy-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-Methoxy-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. The oxaborole ring can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in its potential use as an enzyme inhibitor in medicinal applications.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylbenzo[d]oxazol-2(3H)-one: This compound shares structural similarities but lacks the boron atom.
3H,3’H-5,5’-Bibenzo[d][1,2,3]triazole: Another heterocyclic compound with a different ring structure and functional groups.
Uniqueness
5-Methoxy-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is unique due to the presence of the boron atom in its structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where boron chemistry is advantageous.
Properties
Molecular Formula |
C10H13BO3 |
---|---|
Molecular Weight |
192.02 g/mol |
IUPAC Name |
1-hydroxy-5-methoxy-3,3-dimethyl-2,1-benzoxaborole |
InChI |
InChI=1S/C10H13BO3/c1-10(2)8-6-7(13-3)4-5-9(8)11(12)14-10/h4-6,12H,1-3H3 |
InChI Key |
RNPBJKRVJOSCKG-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=C(C=C2)OC)C(O1)(C)C)O |
Origin of Product |
United States |
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